Methyl trans-communate
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Overview
Description
Methyl trans-communate is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .
Preparation Methods
Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired product. The synthetic routes often involve the use of this compound or a mixture of this compound and methyl cis-communate . Industrial production methods typically focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl trans-communate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of methyl cis-Communate can yield various epoxide derivatives .
Scientific Research Applications
Methyl trans-communate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl cis-Communate involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is mediated through the induction of apoptosis and inhibition of cell proliferation . The compound also affects lipid metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
Comparison with Similar Compounds
Methyl trans-communate is similar to other communic acids, such as:
This compound: This isomer differs in the stereochemistry of the double bonds and the orientation of the carboxyl group.
Mirceo Communic Acid:
4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.
ent-trans-Communic Acid: The (−) enantiomer of trans-communic acid.
This compound is unique due to its specific stereochemistry, which influences its reactivity and biological activity .
Properties
CAS No. |
10178-35-5 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-RBZLIJQHSA-N |
Isomeric SMILES |
C/C(=C/C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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